Isoindolo[1,2-b]quinazolin-12(10h)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10H-isoindolo[1,2-b]quinazolin-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c18-15-12-7-3-2-6-11(12)14-16-13-8-4-1-5-10(13)9-17(14)15/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERDZZROLGGPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N=C3N1C(=O)C4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957395 | |
| Record name | Isoindolo[1,2-b]quinazolin-12(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35970-06-0 | |
| Record name | 8-Desaminobatracylin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035970060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoindolo[1,2-b]quinazolin-12(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Isoindolo 1,2 B Quinazolin 12 10h One and Its Chemical Analogues
Cascade Cyclization Approaches
Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. This approach is particularly valuable for the construction of complex molecular architectures like that of isoindolo[1,2-b]quinazolin-12(10H)-one from relatively simple starting materials.
Trifluoroacetic Acid-Mediated Cyclizations
Trifluoroacetic acid (TFA) is a strong organic acid that has been effectively employed as a catalyst in various cyclization reactions, including intramolecular Friedel-Crafts reactions, to generate heterocyclic systems. nih.gov While specific examples for the direct synthesis of this compound using this method are not extensively documented, the principle has been applied to the synthesis of related fused quinoline (B57606) and isoquinoline (B145761) derivatives. researchgate.net For instance, the condensation of methyl 2-acylbenzoates with 2-arylethanamines in the presence of trifluoroacetic acid can lead to the formation of isoindolo[1,2-a]isoquinolines in moderate to excellent yields. This transformation proceeds through a cascade of reactions initiated by the acidic environment. In a related context, TFA has been utilized in tandem reactions of benzo[d]oxazoles with 2-oxo-2-arylacetic acids to produce 3-aryl-2H-benzo[b] nih.govnih.govoxazin-2-ones. rsc.org
Base-Catalyzed Tandem Addition/Cyclization/Rearrangement Protocols
Base-catalyzed methodologies provide an alternative and efficient route to the this compound core structure. A notable example involves a one-pot cascade process for the synthesis of an isoindolo[1,2-b]quinazolin-12-one derivative from ethyl (E)-3-(2-aminophenyl)acrylate and 2-formylbenzonitrile. researchgate.net This reaction is catalyzed by cesium carbonate (Cs2CO3) and proceeds through a base-catalyzed tandem addition, cyclization, and rearrangement sequence. The process is initiated by the nucleophilic attack of the aniline, followed by a series of intramolecular cyclizations and rearrangements to afford the final product. researchgate.net
| Starting Material 1 | Starting Material 2 | Base | Product | Yield | Reference |
| Ethyl (E)-3-(2-aminophenyl)acrylate | 2-Formylbenzonitrile | Cs2CO3 | Isoindolo[1,2-b]quinazolin-12-one derivative | Not specified | researchgate.net |
Lewis Acid-Mediated Sequential C–N Bond Formations
Lewis acids play a crucial role in promoting the formation of carbon-nitrogen bonds, which is a key step in the synthesis of nitrogen-containing heterocycles. The synthesis of 3-substituted isoindolin-1-one (B1195906) derivatives, a core structural motif of this compound, has been achieved through Lewis acid-catalyzed cascade radical addition/cyclization reactions. elsevierpure.comfao.org In a different approach, silver(I) salts, acting as Lewis acids, have been shown to catalyze the cascade cyclization of amino-NH-1,2,3-triazoles with 2-alkynylbenzaldehydes to generate fused triazole-quinazoline systems. nih.gov This reaction involves the formation of three new C-N bonds in a single operation. nih.gov The reaction of 2-(1H-1,2,3-triazol-5-yl)aniline with a 2-alkynylbenzaldehyde in the presence of silver nitrate (B79036) (AgNO3) at 80°C in DMF resulted in the formation of an isoquinolino[2,1-a] nih.govelsevierpure.comfao.orgtriazolo[1,5-c]quinazoline derivative in 82% yield. nih.gov
| Starting Material 1 | Starting Material 2 | Lewis Acid | Product | Yield | Reference |
| 2-(1H-1,2,3-triazol-5-yl)aniline | 2-Alkynylbenzaldehyde | AgNO3 | Isoquinolino[2,1-a] nih.govelsevierpure.comfao.orgtriazolo[1,5-c]quinazoline | 82% | nih.gov |
Metal-Catalyzed Carbonylative Annulation Strategies
Metal-catalyzed carbonylation reactions represent a powerful tool for the introduction of a carbonyl group into a molecule, often as part of a cyclization process to form heterocyclic rings. Palladium catalysts, in particular, have been extensively used for such transformations.
Palladium-Catalyzed Double Carbonylative Cyclizations
A significant advancement in the synthesis of isoindoloquinazolinones is the development of palladium-catalyzed double carbonylative cyclization reactions. nih.gov This methodology allows for the incorporation of two molecules of carbon monoxide in a single synthetic operation to construct the desired heterocyclic framework. nih.gov
A convenient procedure for the synthesis of this compound and its analogues involves the palladium-catalyzed reaction of 1,2-dibromoarenes with 2-aminobenzyl amine under a carbon monoxide atmosphere. nih.gov This reaction leads to the formation of the target compounds in moderate to good yields. This represents the first example of a carbonylative synthesis of batracylin analogues. nih.gov The reaction conditions typically involve a palladium catalyst, a ligand, a base, and a solvent, with the reaction being carried out under a pressure of carbon monoxide.
| 1,2-Dibromoarene | Amine | Catalyst | Base | Product | Yield | Reference |
| 1,2-Dibromobenzene | 2-Aminobenzyl amine | Pd(OAc)2 | K2CO3 | This compound | 65% | nih.gov |
| 4,5-Dichloro-1,2-dibromobenzene | 2-Aminobenzyl amine | Pd(OAc)2 | K2CO3 | 2,3-Dichloro-isoindolo[1,2-b]quinazolin-12(10H)-one | 58% | nih.gov |
| 4,5-Dimethyl-1,2-dibromobenzene | 2-Aminobenzyl amine | Pd(OAc)2 | K2CO3 | 2,3-Dimethyl-isoindolo[1,2-b]quinazolin-12(10H)-one | 72% | nih.gov |
Mechanistic Aspects of Palladium-Catalyzed Pathways
The synthesis of the this compound core and related structures through palladium catalysis often relies on the powerful and versatile chemistry of C-H bond activation and cross-coupling reactions. nih.govcapes.gov.brmdpi.com The catalytic cycles for these transformations, while varied, share fundamental mechanistic steps, including oxidative addition, C-H activation/metalation, and reductive elimination. nih.govresearchgate.netwiley-vch.denih.gov
A common approach involves the palladium(II)-catalyzed C-H activation of a suitable precursor, such as an N-substituted benzamide. capes.gov.brthieme-connect.de The catalytic cycle is generally initiated by the coordination of the palladium(II) catalyst to the directing group of the substrate, often an amide or a similar functional group. mdpi.com This is followed by the crucial C-H activation step, which can proceed via several pathways. One of the most recognized mechanisms is the concerted metalation-deprotonation (CMD) pathway. youtube.com This mechanism is characteristic of late transition metals in higher oxidation states, such as palladium(II), and is facilitated by a base. youtube.com In this step, a palladacycle intermediate is formed.
Following the formation of the palladacycle, the reaction path diverges depending on the specific synthetic strategy. In syntheses involving dicarbonylation, two molecules of carbon monoxide are installed. nih.gov For annulation reactions with unsaturated partners like alkenes, the alkene coordinates to the palladium center and inserts into the palladium-carbon bond. mdpi.com The final key step is reductive elimination, where a new carbon-carbon or carbon-heteroatom bond is formed, releasing the final product and regenerating the active palladium(0) or palladium(II) catalyst, which can then re-enter the catalytic cycle. researchgate.net The generation of the active LnPdn(0) species is itself a critical process that affects the entire reaction. nih.gov
A proposed mechanism for a palladium-catalyzed C-H activation/annulation is detailed below:
Coordination and C-H Activation: The cycle likely begins with the coordination of a palladium(II) catalyst to the directing group of the N-methoxybenzamide substrate. Subsequent C-H activation, assisted by a base, forms a five-membered palladacycle intermediate. mdpi.com
Coordination and Insertion: The coupling partner, such as an allene, coordinates with the palladacycle and inserts into the Pd-C bond to form a new intermediate. mdpi.com
Reductive Elimination: This intermediate undergoes reductive elimination to yield the final product and a Pd(0) species, which is then re-oxidized to Pd(II) to complete the cycle. mdpi.com
Copper-Catalyzed Tandem Reactions
Copper-Catalyzed α-Arylation and Oxidative Dehydrogenative C–N Coupling
A notable strategy for constructing derivatives of the target scaffold involves a copper-catalyzed tandem reaction featuring an α-arylation of a carbonyl group followed by an aerobic oxidative dehydrogenative C–N coupling. This approach was successfully employed in the synthesis of spiro[cyclohexane-1,12'-isoindolo[1,2- b]quinazolin]-10'-one derivatives. nih.gov The reaction facilitates the formation of a C(sp³)–C(sp²) bond via α-arylation and a subsequent C(sp³)–N bond through oxidative dehydrogenation, using molecular oxygen as a green oxidant. nih.gov
The proposed mechanism for this domino reaction involves: acs.org
Ullmann-Type Coupling: A copper-catalyzed Ullmann-type coupling occurs between a substituted 2-halobenzamide and an amine to form an N-arylation product. acs.org
Aerobic Oxidation: The copper catalyst then facilitates the aerobic oxidation of the intermediate to form a C=N bond. acs.org
Intramolecular Cyclization: A final intramolecular nucleophilic addition of the amide onto the C=N bond furnishes the quinazolinone ring system. acs.org
This method demonstrates the utility of copper in facilitating sequential C-C and C-N bond formations under oxidative conditions.
Copper-Catalyzed Cyanation Followed by Rearrangement
The cyano group is a versatile synthon in organic chemistry, capable of being transformed into various functional groups. snnu.edu.cn Copper-catalyzed cyanation reactions provide a direct route to introduce this functionality. tezu.ernet.in In the context of this compound synthesis, a one-pot method has been developed using a copper-catalyzed tandem reaction of N-(2-bromobenzyl)-2-iodobenzamide with copper cyanide. researchgate.netresearchgate.netntnu.edu.tw
This process can be viewed as an initial cyanation event followed by a cascade of cyclizations. While traditional Rosenmund-von Braun reactions often require harsh conditions and stoichiometric copper cyanide, modern catalytic versions offer milder alternatives. organic-chemistry.org An efficient method involves a domino halogen exchange-cyanation, where an aryl bromide is converted to the more reactive aryl iodide in situ, which then undergoes cyanation. organic-chemistry.org The mechanism for copper-catalyzed cyanation often involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the cyanide source. tezu.ernet.in In the synthesis starting from N-(2-bromobenzyl)-2-iodobenzamide, the introduction of the cyano group is believed to precede a series of intramolecular cyclization events, ultimately leading to the tetracyclic product in good to excellent yields under microwave irradiation. researchgate.netresearchgate.netntnu.edu.tw
Copper-Catalyzed Double Ullman Reactions
The Ullmann reaction, a classic copper-catalyzed cross-coupling, is a cornerstone for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgrsc.org The synthesis of this compound has been achieved via a process described as a copper-catalyzed double Ullman reaction. researchgate.netresearchgate.netntnu.edu.tw This one-pot method utilizes N-(2-bromobenzyl)-2-iodobenzamide and copper cyanide, proceeding under microwave irradiation. researchgate.netresearchgate.netntnu.edu.tw
The term "double Ullman reaction" here refers to a sequence of two intramolecular copper-catalyzed cyclizations. A plausible mechanism for such domino reactions involves: acs.org
Initial C-N Coupling: An initial Ullmann-type coupling forms a C-N bond, creating a key intermediate. acs.orgnih.gov
Second C-C or C-N Coupling: A subsequent intramolecular Ullmann coupling (either C-C or C-N) closes the final ring to form the tetracyclic system. nih.govnih.gov
The reaction of 2-iodobenzamide (B1293540) derivatives with benzylamines can proceed through an initial N-arylation via Ullman coupling, followed by an intramolecular C-H amidation, also catalyzed by copper. researchgate.net This tandem Ullman N-alkylation and intramolecular C-H amidation showcases the power of copper to mediate complex transformations in a single operation. researchgate.net
Below is a table summarizing the results for a copper-catalyzed domino synthesis of quinazolinone derivatives, which proceeds via an Ullmann-type coupling mechanism.
Multi-Component Reaction (MCR) Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements from each component, represent a highly efficient approach in synthetic chemistry. nih.govfrontiersin.org They offer significant advantages in terms of atom economy, simplicity, and the rapid generation of molecular complexity and diversity. frontiersin.orgfrontiersin.org
Ugi-4CR Based Approaches for Derivative Synthesis
The Ugi four-component reaction (Ugi-4CR) is one of the most prominent MCRs, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.com This reaction has been ingeniously adapted for the synthesis of isoindolo[1,2-b]quinazolinone derivatives. nih.gov One strategy involves an Ugi-4CR of o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia. nih.gov The resulting Ugi adduct is then subjected to a metal-catalyzed intramolecular N-arylation to form the desired tetracyclic product. nih.gov
An alternative, orthogonal Ugi-4CR approach uses o-iodobenzaldehyde, benzoic acids, isocyanides, and crucially, cyanamide (B42294) as the amine component. nih.gov This represents the first instance of cyanamide being used as an amphoteric building block in an Ugi-type reaction. nih.gov The post-cyclization of the Ugi adduct leads to the formation of the polycyclic quinazolinone scaffold. nih.gov These MCR-based methods provide a concise and flexible route to a variety of potentially bioactive derivatives that would be challenging to access through traditional linear syntheses. nih.govdntb.gov.ua
Rhodium-Catalyzed Annulation Methods
Rhodium-catalyzed reactions, particularly those involving C-H activation, have emerged as powerful tools for the construction of complex molecular architectures.
As of the current literature, no specific rhodium-catalyzed cascade annulation methodologies via C-H activation have been reported for the direct synthesis of the this compound core structure. While rhodium catalysis is prominent in the synthesis of various nitrogen-containing heterocycles, its application to this particular scaffold remains an area for future investigation.
Other Emerging Synthetic Pathways
In addition to traditional synthetic methods, several innovative strategies are being explored to enhance the efficiency and environmental friendliness of the synthesis of this compound and its derivatives.
Microwave-assisted organic synthesis has gained considerable attention for its ability to accelerate reaction rates, improve yields, and enhance product purity. A notable microwave-assisted approach for the synthesis of this compound derivatives involves a copper-catalyzed tandem reaction. rsc.orgresearchgate.net This one-pot method utilizes N-(2-bromobenzyl)-2-iodobenzamide as the substrate in the presence of copper cyanide under microwave irradiation, leading to good to excellent yields of the desired products. rsc.orgresearchgate.netrsc.org The use of microwave irradiation significantly reduces the reaction time compared to conventional heating methods. rsc.org
Table 1: Microwave-Assisted Synthesis of this compound Derivatives
| Entry | Substrate | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
|---|
The development of metal-free synthetic routes is a key area of research in green chemistry, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound and its analogues, a number of metal-free cyclization strategies have been reported.
One such approach involves a one-pot cascade process using ethyl (E)-3-(2-aminophenyl) acrylate (B77674) and 2-formylbenzonitrile in the presence of cesium carbonate (Cs2CO3) as a base. researchgate.net This reaction proceeds through a base-catalyzed tandem addition/cyclization/rearrangement sequence to afford the Isoindolo[1,2-b]quinazolin-12-one derivative. researchgate.net
Another effective metal-free protocol utilizes a deep eutectic solvent (DES), such as one composed of choline (B1196258) chloride and p-toluenesulfonic acid (TsOH). lookchem.com In this method, 2-formylbenzoic acid reacts with various 2-aminobenzamide (B116534) derivatives in the DES to yield the corresponding isoindolo[2,1-a]quinazoline derivatives. lookchem.com This approach is noted for its operational simplicity, mild reaction conditions, and the recyclability of the deep eutectic solvent. lookchem.com
Table 2: Metal-Free Synthesis of this compound Analogues
| Entry | Reactant 1 | Reactant 2 | Catalyst/Medium | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Ethyl (E)-3-(2-aminophenyl) acrylate | 2-Formylbenzonitrile | Cs2CO3 | Ethyl 2-(12-oxo-10,12-dihydroisoindolo[1,2-b]quinazolin-10-yl)acetate | Not Specified | researchgate.net |
Mechanistic Insights into the Formation of Isoindolo 1,2 B Quinazolin 12 10h One
Elucidation of Reaction Pathways
The formation of the isoindolo[1,2-b]quinazolin-12(10H)-one framework is often achieved through elegant cascade reactions, where multiple bond-forming events occur in a single operational step. These reactions can be initiated under acidic or metal-catalyzed conditions, each proceeding through distinct mechanistic routes.
Several plausible cascade reaction mechanisms have been proposed for the synthesis of this compound and its derivatives. One prominent acid-catalyzed approach involves the reaction of a 2-aminobenzyl alcohol derivative with a 2-cyanobenzoate derivative. researchgate.netaurigeneservices.com In a specific example, the synthesis of 8-nitro-isoindolo[1,2-b]quinazolin-12(10H)-one is achieved by reacting 2-amino-5-nitrophenyl methanol (B129727) with methyl 2-cyanobenzoate in the presence of trifluoroacetic acid. researchgate.netaurigeneservices.com The proposed mechanism initiates with the acid-catalyzed nucleophilic attack of the amino group of the benzyl (B1604629) alcohol onto the nitrile functionality of the benzoate (B1203000). researchgate.netaurigeneservices.com This is followed by a series of cyclization and dehydration steps to yield the final tetracyclic product. researchgate.netaurigeneservices.com
Alternative pathways involve metal catalysis. A one-pot copper-catalyzed tandem reaction has been developed for the synthesis of this compound derivatives from N-(2-bromobenzyl)-2-iodobenzamide and copper cyanide under microwave irradiation. researchgate.net Another method utilizes a cesium carbonate (Cs₂CO₃) catalyzed cascade process involving (E)-3-(2-aminophenyl) acrylate (B77674) and 2-cyanobenzaldehyde. mdpi.com This reaction is proposed to proceed through a sequence of five reactions in one pot without the need for an external oxidant. mdpi.com
Palladium catalysis has also been employed in a dicarbonylation reaction of 1,2-dibromobenzenes with 2-aminobenzylamine to furnish isoindoloquinazolinones. nih.gov This represents a unique approach where two molecules of carbon monoxide are incorporated to construct the heterocyclic core. nih.gov
The elucidation of reaction mechanisms is heavily reliant on the identification and characterization of transient intermediates. In the acid-catalyzed cascade reaction between 2-amino-5-nitrophenyl methanol and methyl 2-cyanobenzoate, several key intermediates have been proposed. researchgate.netaurigeneservices.com The initial adduct, methyl 2-{N-[2-(hydroxymethyl)phenyl]carbamimidoyl}benzoate, can follow two potential pathways. researchgate.netaurigeneservices.com In one path, cycloamidation followed by elimination of methanol leads to an iminoisoindolinone derivative, which upon dehydration and subsequent electrocyclization, forms the final product. researchgate.netaurigeneservices.com Alternatively, the initial adduct can undergo an Sₙ1 type reaction to form a carbocation, leading to methyl 2-(3,4-dihydroquinazolin-2-yl)benzoate, which then cyclizes to the this compound. researchgate.netaurigeneservices.com
In the Cs₂CO₃-catalyzed synthesis, an isoindolinone derivative, ethyl 3-(2-((3-oxoisoindolin-1-yl)amino)phenyl)acrylate, has been identified as a crucial intermediate. mdpi.com This intermediate is formed in significant yield when a weaker base like potassium carbonate (K₂CO₃) is used instead of Cs₂CO₃. mdpi.com Subsequent intramolecular aza-Michael addition of this intermediate, promoted by Cs₂CO₃, leads to a tetracyclic compound which then likely undergoes further transformation to the final product. mdpi.com
Role of Catalysis in Mechanistic Control
The choice of catalyst is paramount in directing the reaction towards the desired product, often influencing both the efficiency and selectivity of the transformation. Metal catalysts, in particular, play a pivotal role in orchestrating the bond-forming events in the synthesis of this compound.
Both palladium and copper catalysts have proven effective in the synthesis of the this compound core and related quinazolinone structures. A palladium-catalyzed dicarbonylation of 1,2-dibromobenzenes provides a direct route to isoindoloquinazolinones in moderate to good yields. nih.gov
Copper catalysts are widely used due to their lower cost and unique reactivity. A simple and efficient one-pot method for the synthesis of this compound derivatives utilizes a copper-catalyzed tandem reaction under microwave irradiation. researchgate.net In the synthesis of related indolo[1,2-a]quinazoline derivatives, a CuI/L-proline catalyzed system has been successfully employed. nih.gov The choice of the copper salt can significantly impact the reaction outcome. For instance, in a study on the synthesis of isoquinolines via copper-catalyzed intramolecular cyclization, CuI was found to be the most effective catalyst, affording a 95% yield, compared to CuBr (73%), CuCl (46%), and CuBr₂ (43%). nih.gov
Ligands are crucial components in many catalytic systems, modulating the electronic and steric properties of the metal center, thereby influencing reactivity and selectivity. In some copper-catalyzed syntheses of quinazolinones, the reaction proceeds efficiently without the need for an external ligand. acs.org This is often attributed to an ortho-substituent effect, where a nearby functional group on the substrate coordinates to the metal center, facilitating the catalytic cycle. acs.org
However, in other systems, ligands are indispensable. The use of L-proline as a ligand for CuI has been shown to be effective in the synthesis of indolo[1,2-a]quinazoline derivatives. nih.gov In a palladium-catalyzed synthesis of quinolin-2(1H)-ones, the use of triphenylphosphine (B44618) (PPh₃) as a ligand was found to be critical for the reaction to proceed. nih.gov Interestingly, in a copper-catalyzed synthesis of N-sulfonyl-1,2,3-triazoles, it was observed that the addition of various ligands actually inhibited the reaction to different degrees. researchgate.net This highlights the complex role of ligands and the need for careful optimization for each specific transformation.
The reaction solvent and temperature are critical parameters that can significantly influence reaction rates, yields, and even the mechanistic pathway. In the acid-catalyzed cascade synthesis of this compound derivatives, various acidic conditions were explored, with trifluoroacetic acid at 70–75 °C proving to be optimal. aurigeneservices.com
Chemical Reactivity and Structural Modification of the Isoindolo 1,2 B Quinazolin 12 10h One Scaffold
Functionalization Strategies on the Polycyclic System
The ability to introduce a diverse array of functional groups onto the isoindolo[1,2-b]quinazolin-12(10H)-one backbone is a key aspect of its chemistry. These modifications can be broadly categorized into substitutions on the aromatic rings and alterations at key nitrogen and carbon positions within the heterocyclic core.
The aromatic A and D rings of the this compound scaffold are amenable to electrophilic substitution reactions, allowing for the introduction of a variety of substituents. The nature and position of these substituents can significantly influence the electronic environment and, consequently, the properties of the entire molecule.
Research has demonstrated the synthesis of derivatives with various substituents on these rings. For instance, the synthesis of batracylin analogues has involved the introduction of groups like nitro (NO2) and amino (NH2) on the D ring. These modifications are often achieved by utilizing appropriately substituted precursors during the construction of the tetracyclic system. For example, a cascade cyclization of 5-nitro-2-aminobenzyl alcohol with 2-cyanomethyl benzoate (B1203000) in trifluoroacetic acid has been employed to produce a range of batracylin derivatives with different substituents on the C and D rings.
The following table summarizes some of the substituents that have been introduced onto the aromatic rings of the this compound scaffold.
| Ring | Position | Substituent | Reference |
| D | 8 | Amino (NH2) | |
| D | 8 | Nitro (NO2) (precursor) | |
| D | 7, 9, 10 | Varied Substituents |
Interactive Data Table
| Ring | Position | Substituent |
| D | 8 | Amino (NH2) |
| D | 8 | Nitro (NO2) |
| D | 7, 9, 10 | Varied |
Beyond the aromatic rings, the key nitrogen and carbon atoms within the heterocyclic core serve as handles for structural diversification. Position 10, a methylene (B1212753) group in the parent scaffold, and position 12, a carbonyl group, are particularly important sites for modification.
The appendage of alkyl or aryl groups at position 10 has been reported. More elaborate functional groups can also be introduced at this position, which is considered highly desirable for diversifying the polyheterocyclic skeleton. For example, a one-pot cascade process has been developed for the synthesis of an isoindolo[1,2-b]quinazolin-12-one derivative with an acetate (B1210297) group at position 10. This was achieved through a reaction between ethyl (E)-3-(2-aminophenyl)acrylate and 2-formylbenzonitrile using cesium carbonate as a catalyst.
The carbonyl group at position 12 is a key feature of the scaffold's lactam structure. While direct modification of this carbonyl can be challenging without disrupting the core structure, its reactivity is implicit in the synthesis of the scaffold itself, often involving a cyclization step that forms the C12-N11 bond.
Derivatization for Enhanced Chemical Properties
The synthesis of a wide array of derivatives is a testament to the versatility of the this compound scaffold. These derivatizations are not only aimed at exploring the chemical space but also at fine-tuning the properties of the resulting molecules.
A variety of synthetic methodologies have been developed to access structurally diverse analogues of this compound. These methods often involve multi-component reactions or cascade processes that efficiently construct the complex tetracyclic framework.
One notable approach is the copper-catalyzed tandem reaction of N-(2-bromobenzyl)-2-iodobenzamide with copper cyanide under microwave irradiation, which provides a simple and efficient one-pot synthesis of the core structure. Another strategy involves a cascade cyclization of 5-nitro-2-aminobenzyl alcohol with 2-cyanomethyl benzoate in the presence of trifluoroacetic acid. This method has been successfully applied to the synthesis of the anticancer agent batracylin and its derivatives.
The following table highlights some of the synthetic methods used to generate diverse analogues of this compound.
| Synthetic Method | Starting Materials | Key Features | Reference |
| Copper-catalyzed tandem reaction | N-(2-bromobenzyl)-2-iodobenzamide, Copper cyanide | One-pot, microwave-assisted | |
| Cascade cyclization | 5-Nitro-2-aminobenzyl alcohol, 2-Cyanomethyl benzoate | Convergent, practical for batracylin synthesis | |
| One-pot cascade process | Ethyl (E)-3-(2-aminophenyl)acrylate, 2-Formylbenzonitrile | Base-catalyzed, external oxidant-free |
Interactive Data Table
| Synthetic Method | Starting Materials | Key Features |
| Copper-catalyzed tandem reaction | N-(2-bromobenzyl)-2-iodobenzamide, Copper cyanide | One-pot, microwave-assisted |
| Cascade cyclization | 5-Nitro-2-aminobenzyl alcohol, 2-Cyanomethyl benzoate | Convergent, practical |
| One-pot cascade process | Ethyl (E)-3-(2-aminophenyl)acrylate, 2-Formylbenzonitrile | Base-catalyzed, oxidant-free |
The electronic properties of substituents on the this compound scaffold are expected to have a profound impact on its reactivity. Electron-donating groups (EDGs) would generally increase the electron density of the aromatic rings, making them more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) would decrease the electron density, favoring nucleophilic substitution reactions.
While the broader principles of substituent effects in aromatic chemistry are applicable, detailed studies quantifying these effects on the this compound system are not extensively documented in the reviewed literature. However, the synthesis of various derivatives with different electronic properties lays the groundwork for such investigations. For instance, the presence of an amino group (an EDG) at position 8 in batracylin is crucial for its biological activity, and its electronic influence likely plays a role in its chemical behavior as well.
Further research, potentially employing techniques like Hammett plot analysis, would be beneficial to quantitatively assess the transmission of electronic effects from substituents to the reactive centers of the scaffold. This would enable a more rational design of new derivatives with tailored reactivity.
Regioselectivity, the control of the site of chemical reaction, is a critical aspect of the functionalization of complex molecules like this compound. Achieving high regioselectivity allows for the precise installation of functional groups at desired positions, which is essential for establishing structure-activity relationships.
The inherent electronic and steric properties of the this compound scaffold can direct the regioselectivity of certain reactions. For example, in electrophilic aromatic substitution reactions, the positions on the A and D rings will exhibit different levels of activation or deactivation based on the directing effects of the fused heterocyclic system and any existing substituents.
While the reviewed literature provides numerous examples of the synthesis of substituted isoindolo[1,2-b]quinazolin-12(10H)-ones, explicit studies focusing on the regioselectivity of transformations on the pre-formed scaffold are limited. Often, the desired substitution pattern is achieved by using appropriately substituted starting materials in the initial ring-forming reactions. However, the development of regioselective late-stage functionalization methods would be a valuable addition to the synthetic chemist's toolbox for this scaffold.
Computational and Theoretical Investigations of Isoindolo 1,2 B Quinazolin 12 10h One
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) has become a standard method for investigating the electronic characteristics of quinazolinone-based compounds. semanticscholar.org Quantum chemical calculations are frequently performed to analyze the ground electronic state and frontier molecular orbitals (FMOs), which are crucial for predicting the reactivity and kinetic stability of a molecule. researchgate.netmdpi.com
For the isoindoloquinazolinone framework, DFT studies typically involve optimizing the ground-state geometry using functionals like B3LYP with basis sets such as 6-311G* or 6-31G*. semanticscholar.orgresearchgate.net From the optimized geometry, various global reactivity parameters can be calculated. These parameters include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov
Further analysis can yield values for ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and softness (S). semanticscholar.org Such computational studies on related heterocyclic systems have helped in understanding their structure-activity relationships. semanticscholar.orgmdpi.com For instance, the analysis of FMOs in a derivative of isoindolo[1,2-b]quinazolin-12(10H)-one revealed that the HOMO and HOMO-1 orbitals are primarily involved in its key electronic transitions. mdpi.com
Table 1: Representative Electronic Properties Calculated via DFT for a Quinazolinone-based Scaffold Note: This table presents conceptual data based on typical values reported for related quinazolinone structures to illustrate the outputs of DFT calculations. semanticscholar.orgd-nb.info
| Parameter | Value | Significance |
|---|---|---|
| E-HOMO | -5.96 eV | Electron-donating capacity |
| E-LUMO | -1.72 eV | Electron-accepting capacity |
| Energy Gap (ΔE) | 4.24 eV | Chemical reactivity & stability |
| Electronegativity (χ) | 3.84 eV | Electron-attracting power |
| Chemical Hardness (η) | 2.12 eV | Resistance to charge transfer |
| Chemical Softness (S) | 0.23 eV⁻¹ | Polarizability |
Mechanistic Pathway Calculations and Transition State Analysis
Computational chemistry is a powerful tool for mapping out reaction mechanisms and identifying the transition states that govern chemical reactions. For complex, multi-step syntheses like those used to create the this compound scaffold, mechanistic calculations can validate proposed pathways and explain observed product distributions.
While some reaction mechanisms for the formation of this tetracyclic system have been proposed based on experimental evidence and control experiments, computational analysis provides deeper insight. mdpi.comaurigeneservices.com For example, one proposed synthesis involves a cascade cyclization where an intermediate could proceed via two different paths: one involving cycloamidation to an iminoisoindolinone followed by electrocyclization, and another involving an SN1 reaction to a carbocation intermediate. aurigeneservices.com A full computational study would involve locating the transition state for each step in these competing pathways to determine the most energetically favorable route.
A pertinent example of this type of analysis is the DFT investigation into the Z,E-isomerization of a related tryptanthrin (B1681603) derivative. mdpi.com In that study, researchers used computational methods to calculate the isomerization pathway. mdpi.com The process involved:
Optimizing the geometries of both the E- and Z-isomers to determine their relative stabilities.
Employing methods like the Climbing Image Nudged Elastic Band (CI-NEB) to find the minimum energy path between the two isomers.
Optimizing the highest-energy point along this path to precisely locate the transition state structure. mdpi.com
Performing frequency calculations to confirm the nature of the stationary points (minima for reactants and products, and a single imaginary frequency for the transition state). mdpi.com
This type of transition state analysis allows for the calculation of the activation energy barrier for the reaction, providing a quantitative understanding of the reaction kinetics. mdpi.com Similar methodologies could be applied to elucidate the complex cascade reactions that form the this compound core, such as the intramolecular aza-Michael reaction identified as a key step in one synthesis. mdpi.com
Prediction of Spectroscopic Properties (e.g., Fluorescence)
Several derivatives of the isoindoloquinazolinone core are known to be highly fluorescent. researchgate.netmdpi.com Computational methods, specifically Time-Dependent Density Functional Theory (TD-DFT), are exceptionally useful for predicting and interpreting their spectroscopic properties, including UV-visible absorption and fluorescence emission spectra. researchgate.netresearchgate.net
A theoretical investigation into a fluorescent derivative of this compound provided a clear rationale for its observed properties. researchgate.netmdpi.com The computational approach generally involves:
Absorption Spectrum Modeling: The molecule's geometry is first optimized in its electronic ground state using DFT. Subsequently, TD-DFT calculations are performed on this optimized structure to determine the vertical excitation energies and corresponding oscillator strengths (ƒ). researchgate.netresearchgate.net The oscillator strength indicates the probability of a specific electronic transition occurring. nih.gov
Emission Spectrum Modeling: To model fluorescence, the molecule's geometry is optimized in its first excited state using TD-DFT. The emission energies are then calculated from this excited-state geometry. researchgate.net
The calculated spectra can then be compared directly with experimental results. researchgate.net For one derivative, the experimental absorption peak at 354 nm was assigned based on calculations to electronic transitions characterized as HOMO → LUMO and HOMO-1 → LUMO. mdpi.com These transitions were identified as having π-π* character. mdpi.com The calculated fluorescence spectrum also showed strong agreement with the experimental data, validating the computational model. mdpi.comresearchgate.net
Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Fluorescent this compound Derivative Data derived from a study on Ethyl 2-(12-oxo-10,12-dihydroisoindolo[1,2-b]quinazolin-10-yl) acetate (B1210297). mdpi.comresearchgate.net
| Spectrum | Experimental λmax | Calculated λmax | Assigned Transition |
| Absorption | 354 nm | Consistent with experiment | HOMO → LUMO, HOMO-1 → LUMO (π-π*) |
| Fluorescence | 439 nm | Consistent with experiment | LUMO → HOMO |
Conformational Analysis of the Fused Ring System
For fused heterocyclic systems like this compound, a key question is the planarity of the molecule. X-ray crystallographic analysis of a structurally related compound, 7H- researchgate.netd-nb.infoBenzothiazolo[3,2-b]quinazoline 5,5-dioxide, showed that its benzothiazole (B30560) and quinazoline (B50416) ring systems were nearly coplanar, with a very small dihedral angle of 3.02° between them. nih.gov This suggests that the core tetracyclic structure of this compound is also likely to be largely planar.
DFT calculations are well-suited to explore these conformational details. For example, in a study of a tryptanthrin derivative, DFT was used to optimize and compare the energies of its E and Z isomers, successfully identifying the more stable conformation. mdpi.com The calculations also revealed that the orientation of side chains was influenced by attractive Van der Waals interactions with the heterocyclic core. mdpi.com
For the parent this compound, a detailed conformational analysis would involve:
A potential energy surface scan by systematically rotating the bonds in any flexible side chains.
Geometry optimization of all identified local minima to find the global minimum energy conformation.
Analysis of key dihedral angles to quantify the planarity of the fused ring system.
Such studies can reveal subtle puckering in the rings or preferred orientations of substituents, which can be critical for understanding intermolecular interactions in a biological or material context.
Advanced Spectroscopic and Structural Analysis for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of isoindolo[1,2-b]quinazolin-12(10H)-one. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign the chemical shifts of all protons and carbons, providing a detailed map of the molecular framework. mdpi.comaurigeneservices.com The complexity of the spectra, sometimes showing multiple sets of signals, can indicate the presence of different conformations or atropisomers in solution. nih.gov
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the intricate structure of this compound and its derivatives. mdpi.com These techniques disperse the NMR signals across two frequency axes, resolving overlapping peaks that are common in complex molecules and revealing correlations between different nuclei. wikipedia.org
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu Cross-peaks in a COSY spectrum reveal which protons are neighbors in the molecular structure, allowing for the tracing of proton-proton networks within the quinazolinone and isoindolinone ring systems. slideshare.net
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining the spatial proximity of protons, irrespective of whether they are directly bonded. slideshare.net It detects through-space correlations between protons that are close to each other (typically within 5 Å). This information is vital for understanding the molecule's conformation and the relative orientation of its different parts.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgyoutube.com Each cross-peak in an HSQC spectrum represents a direct one-bond C-H connection, providing a powerful tool for assigning the carbon signals based on their attached protons. sdsu.edu
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds. wikipedia.orgyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule that are not directly linked by proton-proton couplings. sdsu.edu For instance, correlations from the protons on the aromatic rings to the carbonyl carbon (C-12) can definitively establish the core structure.
The combined application of these 2D NMR techniques allows for a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound, solidifying its molecular architecture. mdpi.com
Table 1: Representative 2D NMR Correlations for the this compound Skeleton
| Technique | Correlated Nuclei | Information Gained |
| COSY | ¹H – ¹H | Identifies adjacent protons within the aromatic rings and the methylene (B1212753) group. |
| NOESY | ¹H – ¹H (through space) | Determines the spatial relationships and conformation of the fused ring system. |
| HSQC | ¹H – ¹³C (one bond) | Directly links protons to their attached carbons. |
| HMBC | ¹H – ¹³C (multiple bonds) | Connects different parts of the molecule, including assigning quaternary carbons like the carbonyl (C-12) and bridgehead carbons. |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical analytical tool for confirming the molecular weight and probing the structural integrity of this compound. aurigeneservices.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₁₅H₁₀N₂O.
The fragmentation pattern observed in the mass spectrum under techniques like collision-induced dissociation (CID) offers valuable structural insights. The molecule typically undergoes characteristic fragmentation pathways, such as retro-Diels-Alder (RDA) reactions or the loss of small neutral molecules like CO or H₂O, which are diagnostic for this class of compounds. nih.gov The analysis of these fragment ions helps to corroborate the proposed connectivity of the fused ring system.
Table 2: Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | m/z (observed) | Interpretation |
| [M+H]⁺ | 247.0866 | Varies with study | Protonated molecular ion |
| [M]⁺˙ | 246.0793 | Varies with study | Molecular ion |
| Fragment ions | Varies | Varies | Result from characteristic bond cleavages, confirming the core structure. |
Infrared (IR) Spectroscopy for Functional Group Identification in Reaction Monitoring
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in the this compound molecule and for monitoring the progress of its synthesis. aurigeneservices.comresearchgate.net The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at these characteristic frequencies. savemyexams.com
During the synthesis, for example, in a cascade reaction to form the final product, IR spectroscopy can be used to monitor the disappearance of starting material functional groups (e.g., nitrile -C≡N or amine -NH₂) and the appearance of the characteristic lactam C=O peak of the product. aurigeneservices.comslideshare.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Wavenumber (cm⁻¹) | Intensity |
| Lactam Carbonyl | C=O stretch | ~1700 | Strong |
| Aromatic Ring | C=C stretch | ~1600, ~1450 | Medium to Strong |
| Aromatic C-H | C-H stretch | >3000 | Medium to Weak |
| Amine/Amide | C-N stretch | ~1350-1250 | Medium |
X-ray Crystallography for Definitive Solid-State Structural Characterization
While spectroscopic methods provide invaluable information about molecular connectivity and functional groups, X-ray crystallography offers the most definitive and unambiguous structural evidence by determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com
By diffracting X-rays off a single crystal of this compound or its derivatives, a detailed electron density map can be generated, from which the exact atomic positions, bond lengths, bond angles, and torsional angles can be calculated. This technique provides irrefutable proof of the fused ring system's architecture and its conformation in the crystalline form.
The resulting crystal structure reveals key geometric parameters, such as the planarity of the aromatic rings and the puckering of the non-aromatic 10H-ring. It also provides insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. mdpi.com
Table 4: Illustrative Crystallographic Data for an this compound Derivative
| Parameter | Description | Example Value |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | Varies |
| α, β, γ (°) | The angles between the unit cell axes. | Varies |
| V (ų) | The volume of the unit cell. | Varies |
| Z | The number of molecules in the unit cell. | Varies |
Potential Non Clinical Applications and Future Directions in Isoindolo 1,2 B Quinazolin 12 10h One Chemistry
Utility in Materials Science
The condensed polycyclic aromatic structure and the presence of heteroatoms in the isoindolo[1,2-b]quinazolin-12(10H)-one scaffold suggest its potential utility in the field of materials science. The electron-rich nature of the system and its rigidity are desirable characteristics for the development of novel functional materials.
While direct studies on this compound for polymer stabilization are limited, derivatives of the closely related isoindolo[2,1-a]quinazoline-5,11–dione have been investigated for their ability to protect organic materials from degradation caused by heat, light, and oxidation. This suggests that the broader isoindoloquinazoline scaffold possesses inherent stabilizing properties. The mechanism of stabilization is likely attributed to the ability of the heterocyclic system to act as a radical scavenger or a UV absorber, thus preventing the initiation and propagation of degradation pathways within the polymer matrix. The incorporation of such compounds into polymers can enhance their durability and lifespan, a critical factor in various industrial applications. Research in this area is focused on synthesizing derivatives with improved compatibility with different polymer types and enhanced stabilizing efficacy.
The photophysical properties of extended aromatic systems like this compound make them attractive candidates for use in functional organic materials. Derivatives of pyrene, another class of polycyclic aromatic compounds, have been successfully utilized as blue emitting materials in Organic Light-Emitting Diodes (OLEDs). The development of novel materials for OLEDs is a burgeoning field of research, with a continuous demand for compounds that exhibit high quantum efficiency, good color purity, and long operational stability. The rigid and planar structure of the this compound core could facilitate π-π stacking and efficient charge transport, which are crucial properties for OLED materials. Future research may focus on the synthesis of derivatives with tailored electronic properties, achieved through the introduction of various substituents, to tune the emission color and improve device performance.
Relevance in Agrochemical Chemistry
The quinazoline (B50416) core is a well-established pharmacophore in the development of agrochemicals. nih.govmdpi.com Various derivatives have demonstrated a wide range of biological activities, including herbicidal, fungicidal, and plant growth regulatory effects. mdpi.comnih.gov This broad bioactivity spectrum suggests that the this compound scaffold could be a valuable template for the design of new agrochemical agents.
Extensive research has been conducted on quinazolinone derivatives for their potential as herbicides. mdpi.com For instance, certain quinazolin-4(3H)-one derivatives based on the aryloxyphenoxypropionate motif have shown excellent pre-emergent herbicidal activity against monocotyledonous weeds. mdpi.combohrium.com Furthermore, quinazolinone compounds have been investigated as potent fungicides against various plant pathogens. nih.govmdpi.comresearchgate.net The structural diversity of quinazolinone derivatives allows for the fine-tuning of their biological activity and spectrum of control. mdpi.com Some quinazoline derivatives have also been identified as effective plant growth regulators, capable of influencing germination rates and other developmental parameters in various crops. The exploration of this compound and its analogues in this context could lead to the discovery of novel and effective crop protection and enhancement agents.
| Agrochemical Application | Observed Activity in Quinazoline Derivatives | Potential for this compound |
| Herbicide | Effective against monocotyledonous weeds mdpi.combohrium.com | Potential for broad-spectrum weed control |
| Fungicide | Activity against various phytopathogenic fungi nih.govmdpi.comresearchgate.net | Potential for development of new antifungal agents |
| Plant Growth Regulator | Stimulation of germination and growth in various plants | Potential for crop enhancement applications |
Advancements in Catalyst Design for this compound Synthesis
The synthesis of the this compound core has been an area of active research, with a focus on improving efficiency, sustainability, and selectivity.
Recent research has emphasized the development of "green" synthetic routes for quinazoline derivatives. This includes the use of recoverable and reusable catalysts, such as sulphonic acid-functionalized Wang resin, which can be easily separated from the reaction mixture by simple filtration and reused multiple times without a significant loss of activity. The use of environmentally benign solvents like water is another key aspect of green synthesis. These approaches not only reduce the environmental impact of the chemical process but also often lead to simplified purification procedures and lower costs. The development of one-pot, multi-component reactions further contributes to the sustainability of the synthesis by reducing the number of steps and the amount of waste generated.
Integration with Flow Chemistry and Automated Synthesis for Scalability
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms presents a significant opportunity for the scalable production of this compound and its derivatives. While specific literature on flow synthesis for this exact scaffold is emerging, the principles can be extrapolated from existing efficient synthetic methods.
Modern synthetic strategies, such as one-pot cascade reactions and microwave-assisted synthesis, have already proven effective in producing the isoindoloquinazolinone core. mdpi.comresearchgate.net For instance, a one-pot method using a copper catalyst under microwave irradiation provides good to excellent yields, demonstrating a simplified and efficient process. researchgate.netresearchgate.net Another approach utilizes an ionic liquid-supported synthesis, also enhanced by microwave heating, which facilitates easier purification and homogeneous reaction conditions. researchgate.net
These methodologies are particularly amenable to adaptation in flow chemistry systems. Key advantages would include:
Enhanced Safety and Control: Flow reactors offer superior heat and mass transfer, allowing for precise control over reaction parameters (temperature, pressure, reaction time), which is crucial for managing potentially exothermic cyclization steps.
Improved Yield and Purity: The controlled environment of a flow reactor can minimize the formation of byproducts, leading to higher purity and yields.
Scalability: Scaling up production in a flow system involves running the reactor for longer periods, bypassing the challenges associated with scaling up batch reactors.
Automation: Integrating flow reactors with automated purification and analysis systems can create a fully streamlined process for library synthesis, enabling high-throughput screening of novel derivatives.
The use of solid-supported catalysts or reagents, such as the Wang-OSO3H catalyst used for a related isoindolo[2,1-a]quinazoline-5,11-dione synthesis, is also highly compatible with flow chemistry. aurigeneservices.com Such catalysts can be packed into columns within the flow reactor, simplifying product isolation and catalyst recycling, which aligns with the principles of green chemistry. aurigeneservices.com
| Synthetic Method | Key Features | Potential for Flow Chemistry Integration |
| Copper-Catalyzed Tandem Reaction researchgate.net | One-pot synthesis, microwave-assisted, good yields. | Suitable for packed-bed reactors with a solid-supported copper catalyst. Precise temperature control in flow can optimize the tandem sequence. |
| Acid-Catalyzed Cascade Cyclization aurigeneservices.com | Single-pot reaction using strong acid (TFA), forms multiple rings in one sequence. | A micro-reactor setup can safely handle corrosive acids and manage heat from the cyclization. |
| Ionic Liquid-Supported Synthesis researchgate.net | Enhanced microwave coupling, easy purification by precipitation. | While direct use of ionic liquids can be challenging in flow, supported-liquid phase catalysis offers a viable alternative for continuous processing. |
| One-Pot Cascade Process (Base-Catalyzed) mdpi.com | Uses Cs₂CO₃ catalyst, external oxidant-free. | Ideal for a multi-stage flow system where reagents are introduced sequentially, mimicking the cascade process in a controlled manner. |
Unexplored Chemical Reactivity and Synthetic Opportunities
While several effective methods for constructing the this compound core exist, there remains significant untapped potential in its chemical reactivity and the development of novel synthetic strategies.
Current established syntheses predominantly rely on cyclization reactions, including:
Tandem Reactions: Copper-catalyzed intramolecular C-H amidation following an initial Ullman coupling is a key strategy. researchgate.net
Cascade Cyclizations: Acid-catalyzed processes can construct the B and C rings of the tetracyclic system from acyclic precursors in a single step. aurigeneservices.com
Palladium-Catalyzed Carbonylative Cyclization: This method utilizes carbon monoxide to form the quinazolinone ring. researchgate.net
Future synthetic opportunities lie in exploring reactions that offer alternative pathways or introduce greater molecular diversity:
Novel Catalytic Systems: Beyond copper and palladium, exploring other transition metals (e.g., rhodium, iridium, gold) could unlock new cyclization pathways or improve efficiency and substrate scope. The use of biocompatible catalysts, such as Cu(I) salts with glycosyl triazole ligands, has shown promise in related quinazolinone syntheses and could be adapted. researchgate.net
C-H Activation/Functionalization: A major area for exploration is the direct C-H functionalization of the pre-formed isoindoloquinazolinone scaffold. This would allow for late-stage modification of the aromatic rings (A and D), enabling the synthesis of diverse analogues from a common intermediate without needing to rebuild the core structure for each new compound.
Photoredox Catalysis: Light-mediated reactions could offer mild and highly selective methods for forging key bonds in the heterocyclic core or for post-synthesis modifications.
Exploring Unconventional Starting Materials: Most syntheses start from precursors like 2-halobenzamides or 2-aminobenzyl alcohols. researchgate.netaurigeneservices.com Developing routes that utilize different or more readily available starting materials could enhance the accessibility of the scaffold.
Derivatization at Less-Explored Positions: Much of the known derivatization has focused on the aromatic rings or the amino group at position 8 (in Batracylin analogues). mdpi.com The methylene (B1212753) bridge at position 10 was, until recently, not extensively functionalized. A reported one-pot cascade process yielded a derivative with an acetate (B1210297) group at position 10, demonstrating that this site is accessible for introducing complex functional groups. mdpi.com This opens the door to exploring a wide range of substituents at this position to modulate the compound's properties.
Design Principles for Novel Chemical Entities Based on the this compound Scaffold
The this compound core is a privileged structure in medicinal chemistry, most famously represented by the anticancer agent Batracylin. aurigeneservices.com The design of new chemical entities based on this scaffold can be guided by established structure-activity relationship (SAR) principles derived from Batracylin and other related quinazolinone-based compounds. nih.govnih.gov
Key Design Principles:
The Core Scaffold is Essential: The tetracyclic fused system of this compound is considered the fundamental pharmacophore. SAR studies on related structures like indoloquinolines have shown that the core ring system is essential for biological activity. nih.govelsevierpure.com
Modification of Aromatic Rings: The A and D rings are primary sites for modification to tune activity and physicochemical properties. mdpi.com Introducing various substituents (e.g., halogens, nitro, methyl, methoxy (B1213986) groups) can significantly impact biological efficacy, as seen in analogues of Batracylin and other quinazolinone EGFR inhibitors. researchgate.netnih.gov
Functionalization at Position 8: In the Batracylin series, the 8-amino group is critical for its anticancer activity. However, modifications and even replacement of this group have yielded analogues with altered activity profiles. researchgate.net For example, the desamino derivative was found to be less active but still cytotoxic, indicating that while the amino group is important, it is not irreplaceable for all activity. researchgate.net This position represents a key vector for introducing new functionalities to modulate target engagement.
Exploiting Position 10: The recent synthesis of a derivative functionalized at the C10 position with an ethyl acetate group highlights a new frontier for SAR studies. mdpi.com This position allows for the introduction of linker groups or moieties that can extend into new binding pockets of a biological target or improve pharmacokinetic properties.
Hybrid Structures: A promising design strategy involves creating hybrid molecules that combine the isoindoloquinazolinone core with other pharmacologically active moieties. This approach has been successfully used in designing quinazolinone derivatives that inhibit biofilm formation by linking them to other heterocyclic systems like pyrimidines. nih.gov
| Position on Scaffold | Modification Strategy | Rationale / Potential Impact |
| A-Ring / D-Ring | Introduction of electron-donating or withdrawing groups (e.g., -Cl, -NO₂, -OMe). researchgate.net | Modulate electronic properties, influence metabolic stability, and alter target binding interactions. |
| Position 8 (Batracylin Analogs) | Variation of the amino group, replacement with other functionalities. researchgate.net | Fine-tune target-specific interactions; explore alternative binding modes. |
| Position 10 (Methylene Bridge) | Introduction of alkyl, aryl, or functionalized alkyl groups. mdpi.com | Explore new binding vectors, improve solubility and pharmacokinetic properties. |
| Nitrogen Atom 5 | Replacement with other heteroatoms (e.g., sulfur, oxygen) if synthetically feasible. | Drastically alter the core geometry and electronic nature of the scaffold to discover novel chemical classes. mdpi.com |
By systematically applying these design principles, chemists can rationally develop novel chemical entities based on the this compound scaffold with tailored properties for diverse non-clinical applications, from materials science to probes for chemical biology. mdpi.comaurigeneservices.com
Q & A
Q. What are the established synthetic routes for isoindolo[1,2-b]quinazolin-12(10H)-one, and how do reaction conditions influence yield?
Methodological Answer: Two primary methods are reported:
- Palladium-catalyzed arylation : Utilizes aryl halides and N-benzyl precursors under thermal conditions (100–120°C), achieving yields of 75–85%. This method benefits from regioselectivity but requires inert atmosphere handling .
- Lewis acid-mediated one-pot synthesis : Employs BF₃·Et₂O or ZnCl₂ at room temperature, enabling sequential C–N bond formation. Yields range from 60–70%, with reduced reaction time (24 hours) . Key Considerations: Optimize solvent polarity (e.g., DMF vs. CH₃CN) and catalyst loading to mitigate side reactions like dimerization.
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound derivatives?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent positioning, with characteristic quinazoline ring protons appearing at δ 7.2–8.5 ppm. DEPT-135 clarifies carbon hybridization .
- X-ray crystallography : Resolves tautomeric forms (e.g., lactam vs. lactim) and confirms fused-ring planarity. Use synchrotron sources for low-crystallinity samples .
- Mass spectrometry (HRMS) : Validates molecular formulae (e.g., [M+H]+ peaks) and detects fragmentation patterns for stability assessment .
Q. How are preliminary pharmacological activities (e.g., antitumor, antibacterial) of this compound assessed in vitro?
Methodological Answer:
- Antiproliferative assays : Use MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., cisplatin) and dose-response curves (1–100 μM) .
- Antibacterial screening : Employ microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values and compare to standard antibiotics like ampicillin . Note: Validate results via triplicate experiments and statistical analysis (p < 0.05).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritant properties .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of fine particulates.
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) before disposal and segregate halogenated waste .
Advanced Research Questions
Q. How can computational tools (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. Software like Gaussian 16 with B3LYP/6-31G* basis sets is standard .
- Molecular docking : Use AutoDock Vina to simulate binding interactions with targets (e.g., topoisomerase II). Validate docking poses with MD simulations (100 ns) to assess stability . Data Interpretation: Correlate computed binding energies (ΔG) with experimental IC₅₀ values to prioritize derivatives for synthesis .
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., divergent IC₅₀ values across studies)?
Methodological Answer:
- Meta-analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study designs. Check for variability in cell lines, assay protocols, or compound purity .
- Dose-response validation : Re-test disputed compounds under standardized conditions (e.g., identical cell passage numbers, serum-free media) .
- Theoretical alignment : Cross-reference results with mechanistic studies (e.g., apoptosis assays) to confirm consistency .
Q. What factorial design approaches optimize reaction parameters for scaling up synthesis?
Methodological Answer:
- 2³ factorial design : Vary temperature (80–120°C), catalyst loading (5–10 mol%), and solvent (DMF, toluene) to identify critical factors. Analyze via ANOVA to prioritize temperature (p < 0.01) .
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., time vs. yield) using Central Composite Design. Aim for ≥90% yield with minimal byproducts .
Q. What advanced techniques elucidate the compound’s mechanism of action in cancer cell lines?
Methodological Answer:
- Flow cytometry : Quantify apoptosis via Annexin V/PI staining. Compare treated vs. untreated cells for early/late apoptotic populations .
- Western blotting : Probe for caspase-3/9 activation and Bcl-2/Bax ratio changes. Use β-actin as a loading control .
- RNA-seq : Identify differentially expressed genes (e.g., p53, survivin) to map signaling pathways affected .
Q. How can researchers address reproducibility challenges in synthesizing this compound derivatives?
Methodological Answer:
Q. What green chemistry strategies reduce environmental impact during synthesis?
Methodological Answer:
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable alternative .
- Catalyst recycling : Recover Pd nanoparticles via centrifugation and reuse for 3–5 cycles without significant activity loss .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes, lowering energy consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
